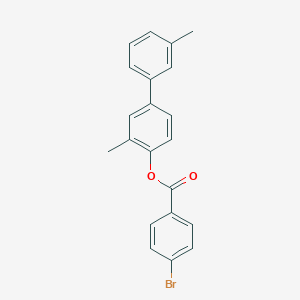
3,3'-dimethylbiphenyl-4-yl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a bromobenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate typically involves the following steps:
Formation of 3,3’-Dimethylbiphenyl: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Esterification: The 3,3’-dimethylbiphenyl is then esterified with 4-bromobenzoic acid in the presence of a suitable catalyst to form 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoate group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The biphenyl structure can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include quinones or other oxidized biphenyl derivatives.
Reduction: Reduced forms of the biphenyl structure.
Scientific Research Applications
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethylbiphenyl: Lacks the bromobenzoate group, making it less reactive in substitution reactions.
4,4’-Dimethylbiphenyl: Different substitution pattern on the biphenyl structure, leading to different chemical properties.
3,3’-Dimethoxybiphenyl: Contains methoxy groups instead of methyl groups, altering its electronic properties.
Uniqueness
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is unique due to the presence of both the dimethylbiphenyl and bromobenzoate groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C21H17BrO2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
[2-methyl-4-(3-methylphenyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-4-3-5-17(12-14)18-8-11-20(15(2)13-18)24-21(23)16-6-9-19(22)10-7-16/h3-13H,1-2H3 |
InChI Key |
JIGUSOGZGVSABE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















